molecular formula C40H48O4 B1251850 7,8,7',8'-Tetradehydroastaxanthin

7,8,7',8'-Tetradehydroastaxanthin

Cat. No. B1251850
M. Wt: 592.8 g/mol
InChI Key: NNUVZGQKBVLNIO-JKISVVIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,7',8'-Tetradehydroastaxanthin is a diterpenoid.
This compound is a natural product found in Asterias rubens and Paralithodes brevipes with data available.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • 7,8,7',8'-Tetradehydroastaxanthin has been a focus in the field of synthetic chemistry, particularly in the development of new methods for synthesizing carotenoids and related compounds. Studies have detailed the synthesis of various isomers of tetradehydroastaxanthin from intermediates in astaxanthin synthesis, highlighting the potential for chemical and optical purity in the end products (Zell & Widmer, 1981). Additionally, there's research on the synthesis of optically active natural carotenoids, including tetradehydroastaxanthin (Bernhard et al., 1980).

2. Composition in Marine Organisms

  • The presence and composition of this compound have been studied in marine organisms. For example, research on the carotenoid composition of the carotenoprotein asteriarubin from the starfish Asterias rubens showed significant quantities of tetradehydroastaxanthin (Bernhard et al., 1982). Similar studies have been conducted on other marine species, indicating the widespread presence of this compound in various marine ecosystems (Matsuno et al., 1986), (Borodina & Maoka, 2018).

3. Biochemical Properties and Applications

  • The biochemical properties and potential applications of tetradehydroastaxanthin have been explored in various studies. Research into the crystal structures of carotenoids including tetradehydroastaxanthin has provided insights into their molecular conformations and potential applications in different fields (Bartalucci et al., 2009). Additionally, the role of carotenoids like tetradehydroastaxanthin in oxidative stress, inflammation, and immune response in humans has been investigated, indicating potential health benefits (Park et al., 2010).

4. Metabolic Pathways and Genetic Engineering

  • Understanding the metabolic pathways and possibilities for genetic engineering involving tetradehydroastaxanthin has been a subject of interest. Studies have investigated the biosynthesis and metabolic pathways of carotenoids, including tetradehydroastaxanthin, in various organisms, opening avenues for biotechnological applications (Tanaka & Katayama, 1976), (Jin et al., 2018).

properties

Molecular Formula

C40H48O4

Molecular Weight

592.8 g/mol

IUPAC Name

(6S)-6-hydroxy-3-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-20,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1

InChI Key

NNUVZGQKBVLNIO-JKISVVIKSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C

synonyms

7,8,7',8'-tetradehydroastaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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